Pentathionic acid

Hydrometallurgy Gold Extraction Thiosulfate Leaching

Pentathionic acid (H₂S₅O₆) is a polythionic acid characterized by a central chain of five sulfur atoms terminated by sulfonic acid groups. It exists as a moderately stable compound in dilute aqueous solutions, decomposing at higher concentrations to release elemental sulfur and sulfur dioxide.

Molecular Formula H2O6S5
Molecular Weight 258.3 g/mol
CAS No. 14700-26-6
Cat. No. B12810288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentathionic acid
CAS14700-26-6
Molecular FormulaH2O6S5
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESOS(=O)(=O)SSSS(=O)(=O)O
InChIInChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6)
InChIKeyJEIULZGUODBGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentathionic Acid (CAS 14700-26-6): Technical Overview and Procurement Baseline


Pentathionic acid (H₂S₅O₆) is a polythionic acid characterized by a central chain of five sulfur atoms terminated by sulfonic acid groups [1]. It exists as a moderately stable compound in dilute aqueous solutions, decomposing at higher concentrations to release elemental sulfur and sulfur dioxide . Unlike its more stable salts (e.g., potassium pentathionate), the free acid is known only in solution and must be handled under controlled conditions to prevent degradation [2]. This compound is primarily utilized in analytical chemistry, hydrometallurgical gold leaching processes, and as a model system for studying sulfur-chain reactivity in redox pathways [3][4].

Dilute aqueous solution form — must be handled under controlled conditions to avoid decomposition
pH-dependent speciation behavior critical for thiosulfate gold leach process monitoring
Model compound for sulfur-chain redox pathway studies and polythionate reaction network analysis

Why Pentathionic Acid Cannot Be Replaced by Generic Polythionates


Pentathionic acid exhibits pH-dependent reaction specificity, unique decomposition pathways, and distinct fungicidal selectivity that differ markedly from its closest analogs (trithionic, tetrathionic, and hexathionic acids) [1]. In thiosulfate gold leaching, pentathionate dominates at pH 8.5–9.0 while trithionate forms at pH 10.4, demonstrating that substituting one polythionate for another alters reaction product profiles and process efficiency [2]. In fungicidal applications, pentathionic acid alone shows marked toxicity against Sclerotinia cinerea among tested sulfur acids, whereas sulfuric, sulfurous, dithionic, and trithionic acids exhibit negligible activity [3]. The compound's central S-S bond dissociation energy of 265 kJ/mol also positions it at a stability intermediate between shorter-chain analogs, influencing its behavior in redox-driven industrial and analytical systems .

pH-dependent product distribution at pH 8.5–9.0
Tetrathionate co-dominates; substituting with trithionate shifts product profile to sulfate dominance at higher pH, altering leach chemistry
Selective fungicidal activity against Sclerotinia cinerea
Sulfuric, sulfurous, dithionic, and trithionic acids show negligible activity; generic sulfur preparations lack this specificity
Unique alkaline decomposition to hexathionate
Trithionate and tetrathionate follow different rearrangement pathways; hexathionate intermediate is not generated, compromising redox network studies

Quantitative Differentiation of Pentathionic Acid: Head-to-Head Evidence


pH-Dependent Gold Leaching: Pentathionate vs. Tetrathionate vs. Trithionate Product Distribution

In gold thiosulfate leach solutions, pentathionate and tetrathionate are the dominant oxidation products at pH 8.5 and 9.0, whereas trithionate and sulfate dominate at pH 10.4 [1]. This pH-dependent selectivity directly impacts thiosulfate consumption rates and gold recovery efficiency, making pentathionate formation a key process indicator in the pH 8.5–9.0 operating window.

pH-dependent product distribution
Head-to-head
Pentathionate and tetrathionate dominant at pH 8.5–9.0; trithionate dominates at pH 10.4
Supports pH window selection for gold thiosulfate leach process control
Ion chromatography quantification context; copper-catalyzed oxidation
Hydrometallurgy Gold Extraction Thiosulfate Leaching

Fungicidal Selectivity: Pentathionic Acid vs. Other Sulfur Acids Against Sclerotinia cinerea

Among a series of sulfur acids tested for toxicity to Sclerotinia cinerea spores, pentathionic acid was the only compound showing marked fungicidal action [1]. Sulfuric, sulfurous, dithionic, and trithionic acids exhibited negligible toxicity. This selectivity is further supported by evidence that sulfur freed of pentathionic acid loses toxicity, which returns upon re-oxidation and pentathionic acid regeneration [1].

Fungicidal selectivity vs. S. cinerea
Head-to-head
Marked activity observed; other sulfur acids (sulfuric, sulfurous, dithionic, trithionic) showed negligible toxicity
Reported selective response in spore germination assays
Historic dataset; confirm with current Sclerotinia strains
Agricultural Fungicide Plant Pathology Sulfur Chemistry

Alkaline Decomposition: Pentathionate Generates Tetrathionate and Hexathionate as Key Intermediates

HPLC-monitored alkaline decomposition of pentathionate at 25.0 ± 0.1 °C in carbonate/hydrogen carbonate buffer reveals that besides the major product thiosulfate, significant amounts of tetrathionate and hexathionate appear during the reaction [1]. At higher pH, both are unstable intermediates; at lower pH, tetrathionate stability increases and it may become an end product. This product profile is distinct from the decomposition behavior of trithionate and tetrathionate, which follow different rearrangement pathways [1].

Alkaline decomposition intermediates
Head-to-head
Generates thiosulfate (major), tetrathionate and hexathionate; distinct from trithionate/tetrathionate pathways
Unique hexathionate intermediate aids polythionate network analysis
HPLC at 25.0 °C, carbonate buffer; method-dependent profile
Sulfur Redox Chemistry Reaction Kinetics Analytical Chemistry

Bond Dissociation Energy: Pentathionic Acid S-S Bond Stability in the Polythionate Series

Density functional theory (DFT) calculations indicate a bond dissociation energy of 265 kJ/mol for the central S-S bond in pentathionic acid . This value positions pentathionic acid at an intermediate stability within the polythionate series—more stable than shorter-chain dithionic and trithionic acids but less stable than tetrathionic acid . This energetic parameter correlates with observed reactivity in aqueous redox systems.

S-S bond dissociation energy
Class-level
265 kJ/mol (DFT calculation)
Intermediate stability benchmark for sulfur chain modeling
Computational estimate; experimental validation pending
Computational Chemistry Sulfur Bond Energetics Stability Prediction

Solution Stability: Dilute Pentathionic Acid vs. Concentrated Acid Decomposition

Concentrated solutions of pentathionic acid slowly decompose to form free sulfur and sulfur dioxide, whereas dilute solutions show only slight decomposition after standing for six months [1]. This concentration-dependent stability profile distinguishes pentathionic acid from tetrathionic acid, which is generally more stable in acid solution [2].

Solution stability profile
Source review
Dilute solutions stable for months; concentrated solutions decompose with sulfur and SO₂ release
Storage and handling as dilute solution required to maintain integrity
Historical observation; verify with current formulation and storage conditions
Solution Stability Storage and Handling Analytical Reagent

Validated Application Scenarios for Pentathionic Acid (CAS 14700-26-6)


Hydrometallurgical Gold Extraction: Process Monitoring and Optimization at pH 8.5–9.0

In thiosulfate-based gold leaching circuits, pentathionate formation serves as a quantitative marker of oxidation at pH 8.5–9.0 [1]. Monitoring pentathionate alongside tetrathionate enables precise control of reagent consumption and gold recovery efficiency. Selection of pentathionic acid or its salts as analytical standards is essential for accurate ion chromatography quantification in leach solution analysis.

Agricultural Fungicide Development: Sulfur-Based Formulations Targeting Sclerotinia Species

Pentathionic acid's unique marked fungicidal action against Sclerotinia cinerea spores—unmatched by sulfuric, sulfurous, dithionic, or trithionic acids—validates its use as an active principle in sulfur-based fungicide formulations [2]. Agricultural researchers and formulators should prioritize pentathionic acid-containing precursors for apple scab and other Sclerotinia-related disease control programs.

Analytical Chemistry: Reference Standard for Polythionate Reaction Network Studies

Pentathionate's distinctive decomposition profile—generating thiosulfate, tetrathionate, and hexathionate under alkaline conditions—makes it an essential reference compound for HPLC method development and kinetic modeling of sulfur redox pathways [3]. Analytical laboratories studying thiosulfate oxidation or polythionate interconversion require high-purity pentathionate standards to calibrate species-specific detection.

Computational and Physical Chemistry: Benchmark for S-S Bond Energetics Modeling

The central S-S bond dissociation energy of 265 kJ/mol for pentathionic acid provides a quantitative benchmark for validating DFT and molecular dynamics simulations of sulfur-chain compounds . This parameter supports predictive modeling of thermal stability and reactivity in polythionate-containing industrial and environmental systems.

Application
Selection Property
Validation Focus
Gold leach process monitoring
pH-dependent polythionate speciation
Ion chromatography quantification in leach solutions
Sulfur-based fungicide research
Selective fungitoxicity profile
Sclerotinia spore germination assay confirmation
Polythionate reaction network standard
Unique decomposition product distribution
HPLC method calibration for sulfur species
Sulfur-chain energetics benchmark
Central S-S bond dissociation energy context
DFT model validation for redox reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentathionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.